5-Hydroxy-1-naphthoic acid
Overview
Description
5-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the fifth position and a carboxyl group at the first position on the naphthalene ring. This compound is part of the hydroxynaphthoic acids family, which includes several isomers with varying positions of the hydroxyl and carboxyl groups .
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-1-naphthoic acid are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits a potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase . This means that the compound competes with the enzyme’s natural substrate for the active site, and its effect can be reversed if the concentration of the substrate is increased.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by this compound affects several biochemical pathways. The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved . The inhibition of ChE results in an increase in acetylcholine levels, affecting cholinergic neurotransmission .
Result of Action
The inhibition of MAO and ChE by this compound can lead to various molecular and cellular effects. For instance, the inhibition of MAO can result in increased levels of monoamine neurotransmitters in the brain, which can have effects such as mood elevation . The inhibition of ChE can lead to increased levels of acetylcholine, affecting processes such as muscle contraction and memory formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes. Additionally, the presence of other compounds can potentially affect the compound’s action, either through direct interactions or by affecting the same targets or pathways .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1-naphthoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions involves dioxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates. These enzymes are essential for the degradation of aromatic compounds, and this compound serves as a substrate for these reactions .
Additionally, this compound is involved in the metabolic pathways of polycyclic aromatic hydrocarbons, where it is transformed into other metabolites through enzymatic reactions. This compound also interacts with transport proteins that facilitate its movement across cellular membranes, ensuring its availability for biochemical processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the degradation of polycyclic aromatic hydrocarbons, thereby enhancing the cell’s ability to metabolize these compounds .
Moreover, this compound impacts cellular metabolism by serving as a substrate for enzymes involved in the breakdown of aromatic compounds. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially toxic substances .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. At the molecular level, this compound binds to the active sites of dioxygenases, facilitating the incorporation of oxygen into the substrate. This binding interaction is essential for the catalytic activity of these enzymes and the subsequent degradation of aromatic compounds .
Furthermore, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. This modulation of enzyme activity can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s role in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods .
Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, enhancing their ability to metabolize aromatic compounds. These findings suggest that the compound may have lasting effects on cellular function, particularly in the context of environmental pollutant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance the metabolic capacity of cells, promoting the degradation of aromatic compounds without causing significant toxicity .
At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic or environmental applications to minimize potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons. It is metabolized by dioxygenases and other enzymes, leading to the formation of intermediate compounds such as 1-hydroxy-2-naphthoic acid and phthalic acid .
These metabolic pathways are crucial for the breakdown of complex aromatic compounds, facilitating their conversion into simpler, less toxic substances. The involvement of this compound in these pathways underscores its importance in maintaining cellular homeostasis and environmental detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transport proteins and binding proteins. These proteins facilitate the movement of the compound across cellular membranes, ensuring its availability for biochemical reactions .
Additionally, the distribution of this compound within different cellular compartments can influence its activity and function. For example, its accumulation in specific organelles may enhance its interaction with target enzymes, thereby modulating biochemical pathways .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm and organelles such as mitochondria .
The targeting of this compound to specific compartments is facilitated by post-translational modifications and targeting signals. These mechanisms ensure that the compound reaches its intended site of action, where it can interact with target enzymes and proteins to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-naphthoic acid typically involves the hydroxylation of 1-naphthoic acid. One common method includes the use of cytochrome P450 enzymes, which catalyze the regioselective hydroxylation of 1-naphthoic acid to produce this compound . Another method involves the use of chemical reagents such as dimethyl sulfoxide (DMSO) and iodine (I2) in the presence of a solvent like chlorobenzene, followed by oxidation with tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroxylation, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are used.
Major Products Formed:
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Ethers or esters.
Scientific Research Applications
5-Hydroxy-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a substrate for enzymatic studies involving hydroxylation and oxidation reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-1-naphthoic acid
- 3-Hydroxy-1-naphthoic acid
- 4-Hydroxy-1-naphthoic acid
- 6-Hydroxy-1-naphthoic acid
- 7-Hydroxy-1-naphthoic acid
- 8-Hydroxy-1-naphthoic acid
Comparison: 5-Hydroxy-1-naphthoic acid is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. Compared to other isomers, it may exhibit different enzymatic interactions and therapeutic potentials. For instance, 6-Hydroxy-2-naphthoic acid forms stable solvates with solvents like 1,4-dioxane and dimethyl sulfoxide, which can affect its solubility and application in various fields .
Properties
IUPAC Name |
5-hydroxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMNZLORMNCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179112 | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-16-3 | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-1-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AR33UX92C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 5-hydroxy-1-naphthoic acid as a metabolite of methylnaphthalene in the context of this research?
A1: The research focuses on understanding how the fungus Cunninghamella elegans metabolizes 1- and 2-methylnaphthalene. The identification of this compound, alongside other metabolites like 5-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, provides insight into the fungal metabolic pathways involved in the degradation of these compounds. [] This information is valuable for understanding the biodegradation potential of C. elegans for environmental pollutants like methylnaphthalenes.
Q2: The study mentions that a significant portion of the metabolites were present as conjugates. What is the relevance of this finding?
A2: The research found that a significant portion of the 2-methylnaphthalene metabolites in the aqueous phase were conjugated, with 60% releasable by enzymatic treatment with either β-glucuronidase or arylsulfatase. [] This suggests that C. elegans utilizes conjugation reactions, likely forming glucuronide and sulfate conjugates, to further modify and potentially detoxify the initial metabolites of methylnaphthalene. This highlights the complexity of the fungal metabolic processes and their role in handling environmental pollutants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.